molecular formula C10H13FO3 B13726583 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol

2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol

Cat. No.: B13726583
M. Wt: 200.21 g/mol
InChI Key: ONEGEEWYTQMLGM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol is a propanol derivative featuring a phenoxy group substituted at the 4-fluoro and 2-methoxy positions.

Properties

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

2-(4-fluoro-2-methoxyphenoxy)propan-1-ol

InChI

InChI=1S/C10H13FO3/c1-7(6-12)14-9-4-3-8(11)5-10(9)13-2/h3-5,7,12H,6H2,1-2H3

InChI Key

ONEGEEWYTQMLGM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=C(C=C(C=C1)F)OC

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

Preparation Methods of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol

General Synthetic Strategy

The synthesis of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol typically involves nucleophilic substitution reactions where a substituted phenol derivative reacts with an epoxide or halohydrin derivative of propanol. The key steps include:

  • Preparation of the substituted phenol (4-fluoro-2-methoxyphenol)
  • Reaction of the phenol with an epoxide or halohydrin derivative (e.g., epichlorohydrin or glycidol derivatives)
  • Ring-opening or substitution to introduce the propanol moiety

Specific Synthetic Routes

Epoxide Ring-Opening Method

One common preparation involves the reaction of 4-fluoro-2-methoxyphenol with epichlorohydrin or glycidol under basic conditions:

  • Step 1: Deprotonation of 4-fluoro-2-methoxyphenol with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the phenolate ion.
  • Step 2: Nucleophilic attack of the phenolate ion on the less hindered carbon of the epoxide ring of glycidol or epichlorohydrin.
  • Step 3: Ring-opening of the epoxide to yield 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol .

This method benefits from mild reaction conditions and typically yields high purity products.

Mitsunobu Reaction Approach

Another approach, as referenced in related phenoxypropanol syntheses, involves the Mitsunobu reaction:

  • Reacting 4-fluoro-2-methoxyphenol with (S)- or (R)-propylene glycol derivatives under Mitsunobu conditions (using reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3)) to promote nucleophilic substitution.
  • This reaction provides stereochemical control if chiral centers are involved.
Halohydrin Substitution Method

Alternatively, halohydrins such as 2-chloropropanol or 2-bromopropanol can be reacted with the phenol under basic conditions to substitute the halogen with the phenoxy group:

  • Phenol is deprotonated to phenolate.
  • Phenolate attacks the halohydrin carbon bearing the halogen.
  • The halogen is displaced, forming the ether linkage and yielding the target compound.

Catalysts and Reaction Conditions

  • Bases: Potassium carbonate (K2CO3), sodium hydride (NaH), or potassium hydroxide (KOH) are commonly used to generate phenolate ions.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred for their ability to dissolve both reactants and promote nucleophilic substitution.
  • Temperature: Reactions are typically conducted at mild to moderate temperatures (room temperature to 60 °C) to optimize yields and minimize side reactions.
  • Reaction time: Generally ranges from 2 to 24 hours depending on the method and scale.

Representative Experimental Data and Yields

Method Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Epoxide ring-opening K2CO3 DMF 40 °C 6 hours 85-92 Mild conditions, high purity
Mitsunobu reaction DEAD, PPh3 THF RT 12 hours 75-85 Stereoselective synthesis
Halohydrin substitution NaH DMSO 50 °C 4-8 hours 80-90 Efficient, requires careful handling

Mechanistic Insights

  • The phenolate ion generated from 4-fluoro-2-methoxyphenol acts as a nucleophile attacking electrophilic centers on epoxides or halohydrins.
  • The regioselectivity in epoxide ring-opening favors attack at the less hindered carbon.
  • Mitsunobu reaction proceeds via an inversion of configuration at the electrophilic carbon, allowing stereochemical control.
  • Side reactions such as elimination or polymerization are minimized by controlling reaction conditions.

Purification and Characterization

  • Purification: The crude product is typically purified by extraction, recrystallization (e.g., from ethanol or ethyl acetate), or chromatographic methods such as flash column chromatography.
  • Characterization: Confirmed by spectroscopic techniques including:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
    • Infrared (IR) spectroscopy
    • Mass spectrometry (MS)
    • Elemental analysis

Summary and Recommendations

The preparation of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol is well-established through nucleophilic substitution reactions involving phenolate ions and epoxides or halohydrins. The epoxide ring-opening method is favored for its simplicity, high yield, and mild conditions. Mitsunobu reactions offer stereochemical control but require more complex reagents. Halohydrin substitution is also efficient but requires careful base handling.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The propanol side chain may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
2-(4-Chlorophenoxy)propan-1-ol C₉H₁₁ClO₂ 186.64 4-Cl, 2-phenoxy Higher lipophilicity vs. fluorine
3-(2-Isopropyl-5-methylphenoxy)propan-1-ol C₁₃H₂₀O₂ 208.29 Alkyl substituents Enhanced steric bulk
1-(4-Fluoro-3-methoxyphenyl)propan-2-one C₁₀H₁₁FO₂ 182.19 4-F, 3-OMe, ketone group Boiling point ~260°C (predicted)
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol C₁₇H₂₀O₆ 320.34 Multiple OMe groups High polarity, diol functionality

Key Observations:

  • Lipophilicity: The fluorine atom in 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol likely increases lipophilicity compared to non-halogenated analogs but less so than chlorinated derivatives (e.g., 2-(4-Chlorophenoxy)propan-1-ol ).
  • Boiling Points : Fluorinated aromatic compounds (e.g., 1-(4-Fluoro-3-methoxyphenyl)propan-2-one ) exhibit high boiling points due to dipole interactions; the target compound may follow similar trends.
  • Solubility : Methoxy groups enhance water solubility via hydrogen bonding, but fluorine’s electronegativity may reduce this effect slightly.
Table 2: Reported Bioactivities of Analogs
Compound Name Biological Activity Mechanism/Receptor Interaction Source
(2R,S)-1-(6-Methoxyindolyl)propan-2-ol derivatives Antiarrhythmic, β1-adrenoceptor binding α1/α2/β1-adrenoceptor modulation
Threo-1-(4-hydroxyphenyl)-2-[4-propenylphenoxy]-propan-1-ol Antioxidant Free radical scavenging
Macelignan derivatives Anti-inflammatory, nitric oxide inhibition COX-2 suppression

Key Observations:

  • Antiarrhythmic Activity: Methoxy-substituted propanol derivatives (e.g., compounds) show β1-adrenoceptor binding, suggesting the target compound’s fluorine substitution might enhance selectivity or potency .
  • Antioxidant Effects: Phenolic hydroxyl groups (e.g., in compounds) are critical for radical scavenging.
  • Anti-inflammatory Potential: Neolignans with methoxy groups () inhibit nitric oxide production, indicating that the target compound’s substituents could similarly modulate inflammatory pathways .

Biological Activity

2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C10H13F O3
  • Functional Groups: Propanol structure with a 4-fluoro-2-methoxyphenoxy substituent.

The presence of the fluorine atom and methoxy group on the aromatic ring significantly influences its chemical behavior and biological activity, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol exhibits significant biological activity, particularly in modulating enzyme activity and interacting with various receptors. The specific interactions depend on the molecular targets, which can lead to diverse biochemical and physiological effects.

Enzyme Interactions

Studies have shown that this compound can modulate the activity of specific enzymes. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The binding affinity and specificity are influenced by the structural features of the compound, which can be modified to enhance efficacy.

Receptor Binding

The compound has demonstrated potential in binding to various receptors, which may be relevant for therapeutic applications. For example, its interaction with adrenergic receptors could suggest utility in cardiovascular therapies. The fluorine substitution is believed to enhance the binding affinity compared to similar compounds lacking this feature.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol. Below is a table summarizing some notable compounds:

Compound NameSimilarityUnique Features
2-(4-Fluoro-2-methoxyphenoxy)propanoic acid0.75Contains a carboxylic acid moiety
4-Fluorophenylmethanol0.70Lacks the methoxy group; simpler structure
3-Fluoro-4-methoxyaniline0.68Amino group instead of hydroxyl; different reactivity
4-Fluorobenzoic acid0.67Simpler aromatic structure without propanol group
N-Ethyl-3-fluoro-4-hydroxybenzenesulfonamide0.66Contains sulfonamide functionality

This table illustrates how the unique substitution pattern of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol imparts distinct chemical properties compared to its analogs, enhancing its potential for specific biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar phenolic compounds, suggesting that modifications in substituent patterns can significantly alter their efficacy against bacteria and fungi. While specific data on 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol is limited, it is hypothesized that its structural characteristics may confer similar antimicrobial benefits .

Anticancer Potential

In vitro studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The modulation of ion channels, such as KV10.1, has been highlighted as a promising mechanism for anticancer activity. Although direct studies on 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol are needed, its design suggests potential effectiveness against cancer cells expressing specific targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol, and how do reaction conditions influence yield and stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the fluoro-methoxyphenyl moiety can be introduced via SNAr reactions using 4-fluoro-2-methoxyphenol and a propanol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature to minimize side reactions like demethylation or over-oxidation . Chiral resolution may require enzymatic methods or chiral chromatography if enantiomerically pure products are needed .

Q. Which analytical techniques are most effective for characterizing structural and purity profiles of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), fluorophenyl protons (δ ~6.5–7.2 ppm), and hydroxyl protons (broad δ ~2–5 ppm). 19F NMR confirms fluorine presence (δ ~-110 to -120 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. MS detects molecular ion [M+H]+ at m/z 228.1 .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : Stability studies show sensitivity to light and humidity due to the phenolic ether and hydroxyl groups. Recommend storage at 2–8°C under inert gas (N₂/Ar) in amber vials. In aqueous solutions, pH > 7 accelerates hydrolysis; buffered systems (pH 4–6) are optimal for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes, and how do fluorine/methoxy substituents modulate binding affinity?

  • Methodological Answer : Fluorine’s electronegativity enhances hydrophobic interactions and hydrogen bonding with active-site residues (e.g., Phe-87 in CYP3A4). Methoxy groups contribute to π-stacking with heme porphyrin rings. Competitive inhibition assays (IC₅₀ determination) using fluorogenic substrates (e.g., 7-benzyloxyquinoline) and molecular docking (AutoDock Vina) reveal binding modes. Mutagenesis studies (e.g., Ala-scanning) identify critical residues for affinity .

Q. How do stereochemical variations in 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol derivatives affect their pharmacological profiles?

  • Methodological Answer : Enantiomers exhibit differential activity due to chiral recognition in target proteins. For example, (S)-enantiomers show 3-fold higher inhibition of β-adrenergic receptors compared to (R)-forms. Synthesize enantiopure derivatives via asymmetric catalysis (e.g., Sharpless epoxidation) and evaluate using SPR (surface plasmon resonance) and in vitro functional assays .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles. Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition). Cross-validate with orthogonal methods:

  • In vitro : Radioligand binding vs. functional cAMP assays.
  • In silico : MD simulations to assess conformational flexibility .

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